(+)-Fucose

描述

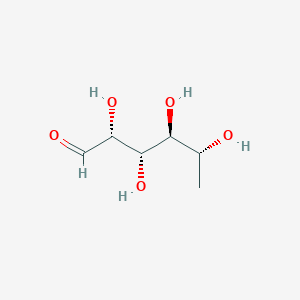

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-DPYQTVNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883994 |

Source

|

| Record name | (+)-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] |

Source

|

| Record name | D-Fucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3615-37-0, 7724-73-4 |

Source

|

| Record name | (+)-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7724-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose, 6-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUCOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/603I57Y449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Fucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fucose, a deoxyhexose monosaccharide, plays a pivotal role in a multitude of biological processes, including cell adhesion, signal transduction, and immune responses. Its unique structural and stereochemical features are fundamental to its function in complex glycans. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Introduction

This compound, systematically known as 6-deoxy-L-galactose, is an L-series sugar that is a common constituent of N- and O-linked glycans and glycolipids in mammals, insects, and plants.[1] Unlike most other sugars in mammals, which are in the D-configuration, the L-configuration of fucose is a distinguishing feature.[1] Its structure is further characterized by the absence of a hydroxyl group at the C-6 position, classifying it as a deoxy sugar.[1] This guide will delve into the precise stereochemical nature of this compound, its conformational representations, and its involvement in significant biological pathways.

Structure and Stereochemistry

The chemical formula for this compound is C₆H₁₂O₅.[1] Its structure is based on a galactose scaffold, with the key difference being the deoxygenation at the C-6 position, which bears a methyl group instead of a hydroxymethyl group.

Fischer Projection and Stereochemical Configuration

In its open-chain form, the stereochemistry of this compound can be represented by a Fischer projection. The absolute configuration of the chiral centers determines its L-designation. The stereochemical configuration at each chiral carbon is as follows:

-

C-2: S

-

C-3: R

-

C-4: R

-

C-5: S

The IUPAC name for the open-chain form is (2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-methylhexanal. The L-configuration is determined by the orientation of the hydroxyl group on the highest numbered chiral center (C-5), which is on the left in the Fischer projection.

Cyclic Structures: Haworth and Chair Conformations

In solution, this compound predominantly exists in a cyclic pyranose form, resulting from the intramolecular hemiacetal formation between the C-1 aldehyde and the C-5 hydroxyl group. This cyclization creates a new stereocenter at C-1, the anomeric carbon, giving rise to two anomers: α-L-fucopyranose and β-L-fucopyranose.

Haworth Projections: These are convenient for representing the cyclic structure and the orientation of the substituents. In the α-anomer, the anomeric hydroxyl group is axial (pointing down in the standard representation of an L-sugar), while in the β-anomer, it is equatorial (pointing up).

Chair Conformations: The pyranose ring of fucose adopts a more stable chair conformation. For L-sugars, the ¹C₄ conformation is generally more stable. In this conformation, the bulky C-5 methyl group occupies an equatorial position, minimizing steric hindrance.

Below is a DOT script to visualize the Fischer, Haworth, and Chair representations of this compound.

Note: The DOT script above is a template. Actual images for Haworth and Chair projections would need to be generated and linked. Due to the limitations of the current environment, placeholder image paths are used.

Caption: Representations of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are crucial for its handling, formulation, and analysis in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₅ | [1] |

| Molar Mass | 164.16 g/mol | [1] |

| Melting Point | 150-153 °C | [2] |

| Specific Rotation [α]D | -75.6° (c=2, H₂O) | [3] |

| Solubility in Water | 985 mg/mL | [4] |

| Appearance | White crystalline powder | [2] |

Experimental Protocols for Structural Characterization

The determination of the structure and stereochemistry of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fucose in solution, including the anomeric configuration and the conformation of the pyranose ring.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O). For the observation of exchangeable protons (hydroxyl groups), a solvent system such as 85:15 H₂O:acetone-d₆ can be used at low temperatures (e.g., 5 °C).[5]

-

¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. The anomeric protons (H-1) of the α and β forms will appear as distinct signals in the downfield region (typically δ 4.5-5.5 ppm).[5] The ratio of the integrals of these signals provides the equilibrium ratio of the anomers.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum. The anomeric carbon (C-1) signals for the α and β forms will be distinct (typically δ 90-100 ppm).[5]

-

2D NMR Spectroscopy (COSY, TOCSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and assign the ring protons.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, which is crucial for conformational analysis (e.g., distinguishing between axial and equatorial protons in the chair conformation).[5]

-

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of this compound, confirming the absolute configuration of its stereocenters.

Methodology:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution (e.g., in water or an alcohol-water mixture).

-

Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).[6]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure. The absolute configuration can be determined from anomalous dispersion effects if a heavy atom is not present.

Below is a DOT script for a generalized experimental workflow for the structural elucidation of this compound.

Caption: Experimental workflow for fucose analysis.

Biological Significance and Signaling Pathways

This compound is a key component of many biologically important glycans and is involved in various signaling pathways. Fucosylation, the enzymatic addition of fucose to glycans, is critical for their function.

Fucose Metabolism

Mammalian cells can synthesize GDP-fucose, the activated form of fucose used by fucosyltransferases, through two main pathways: the de novo pathway and the salvage pathway.

-

De novo pathway: GDP-mannose is converted to GDP-fucose through a series of enzymatic reactions.[7]

-

Salvage pathway: Free fucose from extracellular sources or lysosomal degradation is converted to fucose-1-phosphate and then to GDP-fucose.[7]

Role in Notch Signaling

O-fucosylation plays a crucial role in the Notch signaling pathway, which is essential for cell-fate decisions during development. The enzyme POFUT1 (Protein O-fucosyltransferase 1) adds O-fucose to conserved serine or threonine residues within the epidermal growth factor-like (EGF) repeats of the Notch receptor.[8][9] This modification is necessary for the proper folding and function of Notch and can be further elongated to a tetrasaccharide, which modulates the binding of Notch to its ligands, such as Delta and Serrate/Jagged.[9]

Below is a DOT script representing a simplified overview of the role of fucose in the Notch signaling pathway.

Caption: Fucose in Notch signaling.

Conclusion

The distinct stereochemistry and structure of this compound are central to its diverse and critical roles in biology. A thorough understanding of its properties and the methods for its characterization is indispensable for researchers and professionals in drug development, particularly in the fields of glycobiology, oncology, and immunology. This guide provides a foundational reference for the continued investigation and utilization of this important monosaccharide.

References

- 1. Fucose - Wikipedia [en.wikipedia.org]

- 2. L-Fucose | 2438-80-4 [chemicalbook.com]

- 3. asiaresearchnews.com [asiaresearchnews.com]

- 4. alpha-L-fucose | C6H12O5 | CID 439554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification, crystallization and preliminary X-ray characterization of the human GTP fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and transportation pathways of GDP-fucose that are required for the O-fucosylation of Notch - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-De-novo-Biosynthesis-of-GDP-Fucose

Abstract: Guanosine diphosphate (B83284) (GDP)-L-fucose is an essential activated sugar donor required for the fucosylation of glycoconjugates, a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of fucosylation is implicated in pathologies such as cancer and inflammation. In mammalian cells, GDP-fucose is primarily synthesized via the de novo pathway. This technical guide provides an in-depth exploration of this pathway, including its enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this vital metabolic route.

The De Novo Pathway of GDP-Fucose Biosynthesis

The de novo pathway is the principal route for GDP-fucose synthesis in the cytosol, accounting for approximately 90% of the total cellular pool.[1][2] It is a two-enzyme process that converts GDP-D-mannose into GDP-L-fucose.

The pathway consists of two sequential enzymatic reactions:

-

Dehydration: GDP-D-mannose is converted to the intermediate GDP-4-keto-6-deoxy-D-mannose. This reaction is catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD) .[3]

-

Epimerization and Reduction: The intermediate, GDP-4-keto-6-deoxy-D-mannose, undergoes a C3/C5 epimerization followed by an NADPH-dependent reduction at C4 to form the final product, GDP-L-fucose. Both of these steps are catalyzed by a single bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase , commonly known as FX protein or TSTA3 .[4][5]

The overall conversion is a multi-step process involving oxidation, dehydration, epimerization, and reduction, tightly controlled by these two key enzymes.[3]

Key Enzymes and Mechanisms

GDP-Mannose 4,6-Dehydratase (GMD)

GMD (EC 4.2.1.47) is the first and often rate-limiting enzyme in the pathway.[1] It catalyzes a complex reaction involving an intramolecular oxidation-reduction and dehydration. The mechanism proceeds in three main steps, utilizing a tightly bound NADP+ cofactor:[6]

-

Oxidation: The C4 hydroxyl group of GDP-mannose is oxidized by the bound NADP+ to form a 4-keto intermediate.

-

Dehydration: A water molecule is eliminated from C5 and C6, forming a 4-keto-5,6-ene intermediate.

-

Reduction: The intermediate is reduced at C6 by the newly formed NADPH, yielding the product GDP-4-keto-6-deoxy-D-mannose and regenerating the enzyme-bound NADP+.[6]

Human GMD exists as a homodimer, and its activity is crucial for providing the substrate for the subsequent step in the pathway.[7]

GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX/TSTA3)

The second enzyme, FX (EC 1.1.1.271), is a bifunctional protein that performs the final two transformations to produce GDP-L-fucose.[4][8]

-

Epimerization: The enzyme first catalyzes the epimerization at both C3 and C5 of the GDP-4-keto-6-deoxy-D-mannose intermediate. This stereo-conversion changes the sugar from the D- to the L-configuration.[9]

-

Reduction: Subsequently, the reductase domain of the FX protein catalyzes the NADPH-dependent reduction of the keto group at C4, yielding the final product, GDP-L-fucose.[9]

Like GMD, the FX protein functions as a homodimer.[10] Interestingly, there is evidence that GMD and FX can physically interact, and this interaction may be required to maintain GMD in a stable and active form.[11][12]

Regulation of the Pathway

The de novo pathway is tightly regulated to maintain cellular homeostasis of GDP-fucose. The primary mechanism of regulation is feedback inhibition . The final product of the pathway, GDP-L-fucose, acts as an allosteric inhibitor of the first enzyme, GMD.[13] This ensures that the production of GDP-fucose is attenuated when cellular levels are sufficient, preventing wasteful expenditure of metabolic resources.

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the de novo pathway is crucial for understanding its dynamics and regulation.

Table 1: Enzyme Kinetic Parameters

Kinetic parameters for the human enzymes are provided where available. Note that values can vary depending on assay conditions and enzyme source.

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| GMD | Human (recombinant) | GDP-D-mannose | ~10-20 | ~5-10 | [7][14] |

| FX (TSTA3) | Human (recombinant) | GDP-4-keto-6-deoxy-D-mannose | N/A | N/A | [4][10] |

| FX (TSTA3) | E. coli | GDP-4-keto-6-deoxy-D-mannose | 12 | 1.8 | [9] |

Table 2: Intracellular GDP-Fucose Concentrations

Concentrations are highly dependent on cell type and culture conditions. The following data were reported for Human Embryonic Kidney (HEK) 293T cells.

| Cell Line / Condition | Intracellular GDP-Fucose Concentration (µM) | Reference |

| Wild-Type (HEK293T) | ~30 - 50 | [3] |

| Wild-Type + 5mM Fucose (Salvage Pathway active) | ~500 | [3] |

| GMDS Knockout (GMDSKO) | ~3 | [3] |

| GMDS Knockout + 5mM Fucose | ~500 | [3] |

| TSTA3 Knockout (TSTA3KO) | ~0 | [3] |

| TSTA3 Knockout + 5mM Fucose | ~2000 | [3][15] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of the GDP-fucose biosynthesis pathway.

Protocol 1: Expression and Purification of Recombinant GMD and FX

Objective: To produce purified GMD and FX enzymes for use in in vitro assays.

Methodology:

-

Cloning: The human cDNA for GMDS or TSTA3 is cloned into a bacterial expression vector (e.g., pET series) containing an affinity tag, such as a polyhistidine (His)-tag.

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB broth with appropriate antibiotic). The culture is grown at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors) and lysed by sonication on ice.

-

Purification: The lysate is clarified by high-speed centrifugation. The soluble fraction (supernatant) is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analysis and Storage: The purity of the eluted fractions is assessed by SDS-PAGE. Pure fractions are pooled, dialyzed against a storage buffer (e.g., containing glycerol), and stored at -80°C.

Protocol 2: In Vitro GMD and FX Enzyme Activity Assay

Objective: To quantify the enzymatic conversion of GDP-mannose to GDP-fucose in vitro.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). The mixture should contain:

-

Purified recombinant GMD and FX enzymes.

-

Substrate: GDP-D-mannose (e.g., 0.1 mM).

-

Cofactors: NADP+ (catalytic amount, as it's regenerated) and NADPH (e.g., 0.5 mM).

-

-

Incubation: Initiate the reaction by adding the enzymes. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by heat inactivation (e.g., boiling for 3 minutes) or by adding a quenching agent like cold acetonitrile (B52724) or perchloric acid.

-

Analysis: Centrifuge the quenched reaction to pellet precipitated proteins. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate (GDP-mannose), intermediate, and product (GDP-fucose).

-

Calculation: Enzyme activity can be calculated based on the amount of product formed over time.

Protocol 3: Quantification of Intracellular GDP-Fucose by HPLC

Objective: To measure the endogenous concentration of GDP-fucose in cultured cells.

Methodology:

-

Cell Harvesting: Harvest a known number of cultured cells (e.g., 1-5 million). Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove medium components.

-

Extraction: Lyse the cells and extract nucleotide sugars by adding a cold extraction solution (e.g., 70% acetonitrile in water) and incubating on ice.

-

Clarification: Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cellular debris and proteins.

-

Sample Preparation: Transfer the supernatant to a new tube and dry it completely using a vacuum centrifuge.

-

HPLC Analysis: Reconstitute the dried extract in a known volume of HPLC mobile phase. Inject the sample onto an HPLC system equipped with a suitable column (e.g., ion-pairing reverse-phase column) and a UV detector set to ~254 nm.

-

Quantification: Identify the GDP-fucose peak based on its retention time compared to an authentic standard. Quantify the peak area and determine the concentration by comparing it against a standard curve generated with known concentrations of GDP-fucose. The final intracellular concentration is calculated based on the initial cell number and reconstitution volume.

Conclusion and Future Directions

The de novo biosynthesis pathway is the primary and indispensable source of GDP-fucose for cellular fucosylation. Its two key enzymes, GMD and FX, represent critical nodes for the regulation of this process. A thorough understanding of their mechanisms, kinetics, and regulation is vital for fields ranging from glycobiology to drug development. Given the established role of aberrant fucosylation in disease, particularly cancer, the enzymes of the de novo pathway are attractive targets for therapeutic intervention. Future research will likely focus on developing specific and potent inhibitors of GMD and FX to modulate fucosylation for therapeutic benefit and to further dissect the complex roles of fucosylated glycans in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TSTA3 - Wikipedia [en.wikipedia.org]

- 5. GFUS GDP-L-fucose synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. A Parsimonious Mechanism of Sugar Dehydration by Human GDP-Mannose-4,6-dehydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GDP-4-keto-6-deoxy-D-mannose epimerase/reductase from Escherichia coli, a key enzyme in the biosynthesis of GDP-L-fucose, displays the structural characteristics of the RED protein homology superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. [PDF] Interaction of GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase with GDP-mannose-4,6-dehydratase stabilizes the enzyme activity for formation of GDP-fucose from GDP-mannose. | Semantic Scholar [semanticscholar.org]

- 12. Interaction of GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase with GDP-mannose-4,6-dehydratase stabilizes the enzyme activity for formation of GDP-fucose from GDP-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 14. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 15. GDP‐fucose transporter SLC35C1: a potential regulatory role in cytosolic GDP‐fucose and fucosylated glycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Salvage Pathway of (+)-Fucose Metabolism: A Technical Guide for Researchers

Abstract

L-fucose, a deoxyhexose monosaccharide, plays a critical role in a multitude of physiological and pathological processes, including cell adhesion, signaling, and cancer metastasis. The incorporation of fucose into glycoconjugates is mediated by fucosyltransferases, which utilize GDP-L-fucose as the donor substrate. Mammalian cells have two main pathways for the synthesis of GDP-L-fucose: the de novo pathway and the salvage pathway. While the de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose, the salvage pathway provides an efficient mechanism to recycle free L-fucose derived from dietary sources or the catabolism of fucosylated glycoconjugates. This technical guide provides an in-depth exploration of the core components and regulatory aspects of the L-fucose salvage pathway. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic route. The guide includes detailed summaries of quantitative data, experimental protocols for key enzymatic assays, and visualizations of the pathway and experimental workflows.

Introduction

The fucose salvage pathway is a two-step enzymatic process that converts free L-fucose into the activated sugar nucleotide GDP-L-fucose.[1] This pathway is crucial for cellular economy, allowing for the reutilization of fucose and supplementing the GDP-L-fucose pool, which is predominantly maintained by the de novo pathway.[2][3] The salvage pathway gains particular importance in scenarios where the de novo pathway is compromised or when there is an influx of exogenous fucose.[4] The two key enzymes in this pathway are fucokinase (FCSK) and GDP-L-fucose pyrophosphorylase (FPGT) .[2][5] Understanding the kinetics, regulation, and experimental interrogation of these enzymes is paramount for fields ranging from glycobiology to therapeutic development.

The Core Pathway: Enzymes and Intermediates

The salvage pathway for L-fucose metabolism is a cytoplasmic process that proceeds as follows:

-

Phosphorylation of L-fucose: Free L-fucose is phosphorylated at the C1 position by fucokinase (FCSK) , utilizing ATP as a phosphate (B84403) donor, to yield β-L-fucose-1-phosphate and ADP.[6][7] It has been established that fucokinase specifically acts on the β-anomer of L-fucose.[5]

-

Synthesis of GDP-L-fucose: GDP-L-fucose pyrophosphorylase (FPGT) , also known as fucose-1-phosphate guanylyltransferase, catalyzes the reaction between β-L-fucose-1-phosphate and guanosine (B1672433) triphosphate (GTP) to produce GDP-L-fucose and pyrophosphate (PPi).[8][9]

The resulting GDP-L-fucose is the universal donor substrate for all fucosyltransferases, which incorporate fucose into a variety of glycoconjugates in the Golgi apparatus.[1]

Quantitative Data Presentation

A thorough understanding of the enzymatic components of the fucose salvage pathway requires a comparative analysis of their kinetic parameters. The following tables summarize key quantitative data for fucokinase and GDP-L-fucose pyrophosphorylase from various sources.

Table 1: Kinetic Parameters of Fucokinase (FCSK)

| Organism/Tissue | Substrate | Km (mM) | Vmax | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement |

| Pig Kidney | L-Fucose | 0.02 | Not Reported | 8.5 | Not Reported | Mg2+, Mn2+ |

| Pig Kidney | ATP | 0.1 | Not Reported | 8.5 | Not Reported | Mg2+, Mn2+ |

| Rat Liver | L-Fucose | 0.04 | Not Reported | 7.5 | Not Reported | Mg2+ |

| Human (recombinant) | L-Fucose | Not Reported | Not Reported | Not Reported | Not Reported | Mg2+ |

| Bacteroides fragilis (bifunctional enzyme) | L-Fucose | Not Reported | Not Reported | 7.5-11.0 | Not Reported | Co2+, Fe2+, Mg2+, Mn2+, Zn2+ |

Note: Data for Vmax are often reported in units specific to the purification and assay conditions and are therefore not always directly comparable.

Table 2: Kinetic Parameters of GDP-L-fucose Pyrophosphorylase (FPGT)

| Organism/Tissue | Substrate | Km (mM) | Vmax | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement |

| Pig Kidney | β-L-Fucose-1-Phosphate | 0.03 | Not Reported | 8.0 | Not Reported | Mg2+ |

| Pig Kidney | GTP | 0.1 | Not Reported | 8.0 | Not Reported | Mg2+ |

| Human (recombinant) | β-L-Fucose-1-Phosphate | Not Reported | Not Reported | Not Reported | Not Reported | Mg2+ |

| Human (recombinant) | GTP | Not Reported | Not Reported | Not Reported | Not Reported | Mg2+ |

| Bacteroides fragilis (bifunctional enzyme) | β-L-Fucose-1-Phosphate | Not Reported | Not Reported | 6.0-9.5 | Not Reported | Mg2+ |

| Bacteroides fragilis (bifunctional enzyme) | GTP | Not Reported | Not Reported | 6.0-9.5 | Not Reported | Mg2+ |

Experimental Protocols

The following sections provide detailed methodologies for the expression, purification, and activity assays of the key enzymes in the L-fucose salvage pathway.

Recombinant Enzyme Expression and Purification

A generic workflow for obtaining purified fucokinase or GDP-L-fucose pyrophosphorylase is presented below. This protocol can be adapted for various expression systems.

Protocol 1: Recombinant Protein Expression and Purification

-

Vector Construction: The gene encoding the target enzyme (FCSK or FPGT) is cloned into an appropriate expression vector, often with an affinity tag (e.g., His6-tag) to facilitate purification.

-

Transformation: The expression vector is transformed into a suitable host strain, such as E. coli BL21(DE3).[4]

-

Cell Growth and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) overnight.[4][10]

-

Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or a French press.[11]

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[10][11] The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM).

-

Elution: The target protein is eluted with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole).

-

Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove the eluting agent and for long-term stability.

-

Analysis: The purity of the protein is assessed by SDS-PAGE, and the protein concentration is determined using a method such as the Bradford assay.

Fucokinase (FCSK) Activity Assay

This assay measures the conversion of L-fucose to L-fucose-1-phosphate. A common method involves the use of radiolabeled L-fucose.

Protocol 2: Fucokinase Radioenzymatic Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

10 mM ATP

-

1 mM DTT

-

0.5 mM L-fucose

-

[3H]-L-fucose or [14C]-L-fucose (to a final specific activity of ~10,000 cpm/nmol)

-

-

Enzyme Reaction:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the purified fucokinase or cell lysate.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by heating at 100°C for 2 minutes or by adding an equal volume of cold 10% trichloroacetic acid (TCA).

-

-

Separation of Product:

-

The product, L-fucose-1-phosphate, is separated from the unreacted L-fucose. This can be achieved by anion-exchange chromatography (e.g., using a small Dowex-1-Cl- column).

-

Wash the column with water to remove unreacted fucose.

-

Elute the L-fucose-1-phosphate with a salt solution (e.g., 0.1 M HCl or a salt gradient).

-

-

Quantification:

-

The radioactivity in the eluted fractions containing L-fucose-1-phosphate is measured by liquid scintillation counting.

-

The amount of product formed is calculated based on the specific activity of the radiolabeled L-fucose.

-

GDP-L-fucose Pyrophosphorylase (FPGT) Activity Assay

The activity of FPGT can be measured in both the forward (GDP-L-fucose synthesis) and reverse (pyrophosphorolysis) directions. The forward reaction is more physiologically relevant.

Protocol 3: FPGT Coupled Spectrophotometric Assay

This assay couples the production of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

-

Coupling Enzyme System: This system includes:

-

Inorganic pyrophosphatase: to hydrolyze PPi to two molecules of inorganic phosphate (Pi).

-

A phosphate-quantifying system, for example, a commercially available kit that uses purine (B94841) nucleoside phosphorylase (PNP) and its substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), which upon phosphorolysis releases a product with increased absorbance at 360 nm.

-

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

10 mM MgCl2

-

1 mM GTP

-

1 mM L-fucose-1-phosphate

-

The coupling enzyme system components as per the manufacturer's instructions.

-

-

Enzyme Reaction:

-

Equilibrate the reaction mixture at 37°C in a spectrophotometer.

-

Initiate the reaction by adding the purified FPGT or cell lysate.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 360 nm for the MESG-based assay) over time.

-

-

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of the product.

Quantification of Pathway Intermediates by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of the intermediates and the final product of the fucose salvage pathway.

Protocol 4: HPLC Analysis of L-fucose-1-phosphate and GDP-L-fucose

-

Sample Preparation:

-

Harvest cells or tissue and rapidly quench metabolism, for example, by flash-freezing in liquid nitrogen.

-

Extract metabolites using a cold extraction solution (e.g., 10% TCA or a methanol/chloroform/water mixture).

-

Neutralize the extract if an acidic extraction method was used.

-

Centrifuge to remove precipitated proteins and debris.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Conditions:

-

Column: A strong anion-exchange (SAX) column is typically used for the separation of phosphorylated sugars and nucleotides.

-

Mobile Phase: A gradient of a low-concentration buffer (e.g., ammonium (B1175870) phosphate, pH 3.5) and a high-concentration buffer (e.g., ammonium phosphate with a higher salt concentration) is commonly employed.

-

Detection: UV detection at 254 nm is suitable for quantifying GDP-L-fucose due to the presence of the guanine (B1146940) base. L-fucose-1-phosphate does not have a strong UV chromophore and may require derivatization or be detected by other means, such as mass spectrometry (LC-MS).

-

-

Quantification:

Regulation and Interplay with the De Novo Pathway

The fucose salvage pathway does not operate in isolation. Its activity is intricately linked with the de novo pathway of GDP-L-fucose synthesis.[2][16] The de novo pathway converts GDP-D-mannose to GDP-L-fucose in a two-step reaction catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX or TSTA3).[17][18]

Several key points of regulation and interplay have been identified:

-

Feedback Inhibition: GDP-L-fucose, the end product of both pathways, is a known feedback inhibitor of GMD, the first enzyme of the de novo pathway.[19] This suggests that an active salvage pathway, by contributing to the cellular GDP-L-fucose pool, can downregulate the de novo synthesis route.

-

Substrate Availability: The salvage pathway is dependent on the availability of free L-fucose, which can be sourced from the diet or from the lysosomal degradation of endogenous glycoconjugates.[3][20]

-

Transcriptional Regulation: Studies have shown that the expression of the enzymes of both pathways can be regulated in response to cellular needs and external stimuli.[1]

-

Mutual Regulation: Recent evidence suggests a mutual regulatory relationship between the enzymes of the de novo and salvage pathways, indicating a more complex interplay than previously thought.[3][16]

Conclusion and Future Directions

The salvage pathway for L-fucose metabolism is a critical component of cellular glycan metabolism, providing a mechanism for the efficient recycling of fucose and contributing to the maintenance of the cellular GDP-L-fucose pool. The enzymes of this pathway, fucokinase and GDP-L-fucose pyrophosphorylase, represent potential targets for therapeutic intervention in diseases where fucosylation is dysregulated, such as cancer.[1][21]

Future research in this area will likely focus on several key aspects:

-

Structural Biology: High-resolution crystal structures of human fucokinase and GDP-L-fucose pyrophosphorylase will provide valuable insights into their catalytic mechanisms and aid in the design of specific inhibitors.[11]

-

Inhibitor Development: The development of potent and specific inhibitors for the enzymes of the salvage pathway will be crucial for dissecting the biological roles of this pathway and for exploring its therapeutic potential.[22][23][24]

-

Regulatory Networks: A deeper understanding of the complex regulatory networks that govern the interplay between the salvage and de novo pathways is needed. This includes investigating transcriptional, translational, and allosteric control mechanisms.

-

Cellular Compartmentation: The subcellular localization and potential for channeling of intermediates within the fucose metabolic pathways remain areas for further investigation.

This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable resource for established scientists. The continued exploration of the L-fucose salvage pathway promises to uncover new fundamental insights into cellular metabolism and to open up new avenues for the development of novel therapeutics.

References

- 1. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 4. scispace.com [scispace.com]

- 5. Fucokinase, its anomeric specificity and mechanism of phosphate group transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fucokinase - Wikipedia [en.wikipedia.org]

- 7. enzyme-database.org [enzyme-database.org]

- 8. GDP-L-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Crystallization, preliminary X-ray crystallographic and cryo-electron microscopy analysis of a bifunctional enzyme fucokinase/l-fucose-1-P-guanylyltransferase from Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification, crystallization and preliminary X-ray characterization of the human GTP fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biochemical characterization of GDP-L-fucose de novo synthesis pathway in fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rupress.org [rupress.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. An Alkynyl-Fucose Halts Hepatoma Cell Migration and Invasion by Inhibiting GDP-Fucose-Synthesizing Enzyme FX, TSTA3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of L-fucokinase from rat liver by L-fucose analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Role of (+)-Fucose in N-linked glycosylation

An In-depth Technical Guide on the Role of (+)-Fucose in N-linked Glycosylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that significantly influences protein folding, stability, trafficking, and function.[1][2][3] N-linked glycosylation, where glycans are attached to the asparagine (Asn) residue of an Asn-X-Ser/Thr sequon, is one of the most common forms. Fucosylation, the addition of the deoxyhexose sugar L-fucose, is a terminal modification in this process that plays a profound role in a multitude of biological events, including cell adhesion, signal transduction, and immune responses.[4][5][6][7]

This guide provides a comprehensive technical overview of the role of this compound, specifically in its biologically active L-fucose form, in N-linked glycosylation. We will delve into the biosynthetic pathways, enzymatic machinery, functional implications, and its significance in disease and therapeutic development.

Biosynthesis of GDP-L-Fucose: The Activated Fucose Donor

For fucose to be incorporated into glycans, it must first be activated into Guanosine Diphosphate-L-fucose (GDP-fucose). Mammalian cells utilize two primary pathways for its synthesis: the de novo pathway and the salvage pathway.[8][9]

-

De Novo Pathway: This is the principal route for GDP-fucose synthesis. It begins with GDP-D-mannose, which is converted to GDP-fucose in a two-step enzymatic reaction within the cytosol.[10] The first step is catalyzed by GDP-mannose 4,6-dehydratase (GMD), and the second by GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX).[10][11]

-

Salvage Pathway: This pathway utilizes free L-fucose, which can be derived from extracellular sources or the lysosomal degradation of fucosylated glycoconjugates.[11] Free fucose is phosphorylated by fucose kinase (FUK) to fucose-1-phosphate, which is then converted to GDP-fucose by GDP-L-fucose pyrophosphorylase (FPGT).[10]

Recent studies suggest that GDP-fucose may exist in distinct cytoplasmic pools, and different fucosyltransferases may preferentially utilize GDP-fucose from different origins.[12][13]

References

- 1. Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Core fucosylation and its roles in gastrointestinal glycoimmunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of fucosylation in digestive diseases and cancer - ecancer [ecancer.org]

- 7. bioengineer.org [bioengineer.org]

- 8. GDP-fucose biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Characterization of Fucosylated N-Glycans in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

For an extended period, the consensus in the scientific community was that fungi, unlike plants and animals, did not incorporate fucose into their N-glycans. Fungal N-glycans were predominantly characterized as high-mannose or oligomannosidic structures. However, recent advancements in glycoanalytical techniques, particularly mass spectrometry, have led to the landmark discovery of fucosylated N-glycans in several fungal species, primarily within the phylum Basidiomycota (mushrooms).[1] This finding has opened new avenues for research into fungal glycobiology, with potential implications for understanding fungal physiology, host-pathogen interactions, and the development of novel therapeutics.

This technical guide provides a comprehensive overview of the discovery, quantitative analysis, and detailed experimental protocols for the characterization of these novel fucosylated N-glycans in fungi.

Discovery of a Novel Fucosylation in Fungi

The initial detection of fucosylated N-glycans in fungi was a significant departure from the established understanding of fungal glycosylation pathways.[1] Unlike the well-characterized core fucosylation in mammals, where fucose is attached to the innermost N-acetylglucosamine (GlcNAc) of the N-glycan core via an α1,6-linkage by α1,6-fucosyltransferase (FUT8), the fucosylation discovered in mushrooms presents a novel structural motif.[2][3][4]

In species such as the chanterelle (Cantharellus cibarius), detailed structural analysis revealed the presence of L-fucose in an α1,6-linkage to an α1,6-mannose residue within the oligomannosidic N-glycan structure.[1][5] This discovery was made possible through a combination of high-resolution analytical techniques, including mass spectrometry (MS), tandem MS (MS/MS), glycosidase digestion, and nuclear magnetic resonance (NMR) spectroscopy.[1][5]

Quantitative Distribution of Fucosylated N-Glycans in Fungi

Following the initial discovery, systematic screening of various fungal species has revealed that fucosylation of N-glycans is a widespread feature in many, but not all, mushrooms. The degree of fucosylation can vary significantly between species. Below is a summary of the quantitative data on N-glycan fucosylation in several mushroom species.

| Fungal Species | Common Name | Degree of Fucosylation (%) | Primary N-Glycan Type |

| Cantharellus cibarius | Chanterelle | 80 | Fucosylated Oligomannose |

| Boletus edulis | Porcini / Penny Bun | 75 | Fucosylated Oligomannose |

| Craterellus cornucopioides | Horn of Plenty | 60 | Fucosylated Oligomannose |

| Hydnum repandum | Wood Hedgehog | 50 | Fucosylated Oligomannose |

| Lactarius deterrimus | False Saffron Milkcap | 13 | Fucosylated Oligomannose |

| Agaricus bisporus | Common Mushroom | 0 | Oligomannose |

| Pleurotus ostreatus | Oyster Mushroom | 0 | Oligomannose |

| Lentinula edodes | Shiitake | 0 | Oligomannose |

Data sourced from Staudacher et al. (2011).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, analysis, and characterization of fucosylated N-glycans from fungal sources.

N-Glycan Release and Purification from Fungal Material

This protocol outlines the steps for the enzymatic release of N-glycans from fungal glycoproteins and their subsequent purification.

Materials:

-

Lyophilized fungal tissue

-

Denaturation Buffer: 5% (w/v) SDS, 0.4 M DTT in 1 M Tris-HCl, pH 8.5

-

Iodoacetamide (IAA) solution: 12 mg/mL in 0.6 M TRIS buffer pH 8.5

-

TPCK-treated trypsin

-

Ammonium (B1175870) bicarbonate (50 mM, pH 8.4)

-

Peptide-N-Glycosidase F (PNGase F)

-

C18 Sep-Pak cartridges

-

Milli-Q water

-

Solvents for C18 cleanup: 5% acetic acid, 20% 1-propanol, 40% 1-propanol, 100% 1-propanol, methanol

Procedure:

-

Homogenization and Reduction: Homogenize lyophilized fungal material. Resuspend the sample in denaturation buffer and incubate at 50°C for 1 hour to reduce disulfide bonds.[6]

-

Alkylation: Add IAA solution to the sample and incubate in the dark at room temperature for 1 hour to alkylate the free sulfhydryl groups.[6]

-

Dialysis: Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours, with three buffer changes, to remove detergents and other small molecules.[6]

-

Proteolytic Digestion: Lyophilize the dialyzed sample. Resuspend in 50 mM ammonium bicarbonate and add TPCK-treated trypsin. Incubate overnight at 37°C.[6]

-

Glycopeptide Cleanup: Acidify the reaction with 5% acetic acid. Condition a C18 Sep-Pak column with methanol, followed by 5% acetic acid. Load the sample onto the column. Wash with 5% acetic acid. Elute the glycopeptides with successive washes of 20%, 40%, and 100% 1-propanol. Pool the eluted fractions and lyophilize.[6]

-

N-Glycan Release: Resuspend the dried glycopeptides in 50 mM ammonium bicarbonate. Add PNGase F and incubate overnight at 37°C.[6][7]

-

Purification of Released N-Glycans: Acidify the reaction. Condition a new C18 Sep-Pak column. Load the sample. The N-glycans will be in the flow-through and the wash with 5% acetic acid. The peptides will bind to the column. Collect and pool the flow-through and wash fractions. Lyophilize the purified N-glycans.[6][8]

MALDI-TOF Mass Spectrometry Analysis

This protocol describes the preparation and analysis of purified N-glycans using MALDI-TOF MS.

Materials:

-

Purified N-glycan sample

-

MALDI Matrix: 2,5-dihydroxybenzoic acid (DHB) solution (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation: Reconstitute the lyophilized N-glycan sample in a small volume of Milli-Q water.

-

Matrix-Sample Spotting (Dried-Droplet Method): Mix 1 µL of the N-glycan sample with 1 µL of the DHB matrix solution directly on the MALDI target plate.

-

Crystallization: Allow the mixture to air-dry at room temperature, allowing for co-crystallization of the sample and matrix.

-

Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in the positive ion reflectron mode. The masses of the N-glycans are typically observed as sodium adducts ([M+Na]+).[9]

Enzymatic Digestion for Structural Confirmation

This protocol uses α-L-fucosidase to confirm the presence of fucose and determine its anomeric linkage.

Materials:

-

Purified N-glycan sample

-

α-L-fucosidase

-

Appropriate enzyme buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

-

Milli-Q water

Procedure:

-

Reaction Setup: Reconstitute the N-glycan sample in the appropriate enzyme buffer. Add α-L-fucosidase to the sample.

-

Incubation: Incubate the reaction mixture at 37°C for 16-24 hours.

-

Analysis: Analyze the digested sample by MALDI-TOF MS as described in section 3.2. A mass shift corresponding to the loss of a fucose residue (146 Da) confirms the presence of a terminally linked fucose with an α-anomeric configuration.[1]

Visualizations of Workflows and Pathways

Experimental Workflow for Fungal N-Glycan Analysis

Caption: Workflow for the analysis of fucosylated N-glycans in fungi.

Proposed N-Glycan Biosynthesis Pathway in Fungi with Fucosylation

While the precise enzymatic machinery is still under investigation, a logical pathway can be proposed based on the known N-glycosylation process and the newly discovered fucosylation.

References

- 1. Discovery and Structural Characterization of Fucosylated Oligomannosidic N-Glycans in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endoglycosidase and Glycoamidase Release of N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fresh and processed wild Cantharellus cibarius L. growing in West Siberia: food value [jfrm.ru]

- 5. Agaricus bisporus lectin binds mainly O-glycans but also N-glycans of human IgA subclasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 7. benchchem.com [benchchem.com]

- 8. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

The Critical Role of Fucosylation in Orchestrating Cell-Cell Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a pivotal post-translational modification that profoundly influences a vast array of biological processes. This in-depth technical guide provides a comprehensive overview of the function of fucosylation in cell-cell recognition, a fundamental process governing tissue development, immune responses, and cancer metastasis. We delve into the molecular mechanisms, key enzymatic players, and the downstream signaling cascades modulated by fucosylated glycans. This whitepaper is designed to be a critical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex biological pathways to facilitate a deeper understanding and inspire novel therapeutic strategies targeting this crucial modification.

Introduction: The Fucose Code in Cellular Communication

Cell-cell recognition is the foundation of multicellular life, dictating how cells interact to form tissues, mount immune defenses, and maintain organismal homeostasis. This intricate communication is largely mediated by molecules on the cell surface, where glycoproteins and glycolipids present a dense and complex layer of carbohydrates known as the glycocalyx. Fucosylation, the attachment of the deoxyhexose L-fucose to these glycans, introduces a critical layer of structural and functional diversity.[1][2]

Fucose is typically found at the terminal position of glycan chains, predisposing it to be a key player in molecular recognition events.[2] The enzymes responsible for this modification, fucosyltransferases (FUTs), exhibit tissue-specific expression and precise substrate specificities, creating a "fucose code" that is read by various fucose-binding proteins, such as lectins.[1][3] This guide will explore the multifaceted roles of fucosylation in mediating cell-cell interactions in both physiological and pathological contexts.

Molecular Mechanisms of Fucosylation in Cell Recognition

The functional impact of fucosylation is intimately linked to the specific linkage of fucose to the underlying glycan structure. Different FUTs catalyze the formation of distinct linkages, such as α1,2, α1,3/4, and α1,6, each conferring unique properties to the fucosylated glycan.[1][2]

The Selectin Family: A Paradigm of Fucosylation-Dependent Adhesion

One of the most well-characterized examples of fucosylation's role in cell-cell recognition is the interaction between selectins and their ligands. Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin) that mediate the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response.[4][5][6]

The ligands for selectins are typically sialylated and fucosylated glycans, with the minimal recognition motif being Sialyl Lewis X (sLeX) and its isomer Sialyl Lewis A (sLeA).[4] The fucose moiety is an absolute requirement for high-affinity binding to selectins.[7] Deficiencies in the fucosylation machinery, as seen in Leukocyte Adhesion Deficiency Type II (LAD II), lead to the absence of selectin ligands and result in severe immunodeficiency.

Fucosylation in Cancer Cell Adhesion and Metastasis

Aberrant fucosylation is a hallmark of many cancers and is strongly associated with tumor progression, metastasis, and chemoresistance.[8][9] Increased expression of fucosylated antigens, such as sLeX and sLeA, on the surface of cancer cells enhances their adhesion to selectins on endothelial cells, facilitating their extravasation from the bloodstream and the formation of distant metastases.[1][8]

Furthermore, core fucosylation (α1,6-fucosylation) of N-glycans on cell adhesion molecules like E-cadherin and integrins can modulate their function, leading to decreased cell-cell adhesion and increased cell migration, contributing to the metastatic potential of cancer cells.[10]

Signaling Pathways Modulated by Fucosylation

Fucosylation does not merely act as a structural component for cell adhesion; it also plays a crucial role in modulating intracellular signaling pathways that govern cell fate.

Receptor Tyrosine Kinase (RTK) Signaling

Several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and transforming growth factor-β (TGF-β) receptor, are heavily glycosylated.[1] Core fucosylation of these receptors can influence their dimerization, ligand binding affinity, and subsequent downstream signaling. For instance, increased core fucosylation of EGFR has been linked to the activation of the PI3K/Akt and MAPK signaling pathways, promoting cell proliferation and survival in cancer.[8]

NF-κB Signaling in Cancer

Recent studies have highlighted a link between fucosylation and the NF-κB signaling pathway, a key regulator of inflammation and tumorigenesis.[11][12] Inhibition of fucosylation in metastatic breast cancer cells has been shown to decrease NF-κB activity, suggesting that fucosylation is an important post-translational modification that governs cancer cell signaling.[11][12]

Quantitative Data on Fucosylation in Cell-Cell Recognition

To provide a clearer understanding of the impact of fucosylation, the following table summarizes key quantitative data from the literature.

| Parameter | System | Observation | Quantitative Value | Reference |

| FcγRIIIa Binding Affinity | Humanized IgG1 | The absence of core fucose on the Fc N-glycan enhances binding to FcγRIIIa. | ~50-fold increase in affinity | [13] |

| LCA Lectin Reactivity | LAD II Fibroblasts | Leukocyte Adhesion Deficiency type II (LAD II) cells show reduced core fucosylation. | ~10- to 12-fold reduction in Lens culinaris agglutinin (LCA) reactivity | [14] |

| Fucosylated Glycoprotein Identification | HNSCC Cell Lines | Mass spectrometry identified a set of α1,2-fucosylated glycoproteins unique to high FUT2-expressing cells. | ICAM1 with up to 4 fucose residues in high FUT2 cells vs. max 2 in low FUT2 cells. | [15] |

| Tumor Growth Inhibition | Colorectal Cancer Xenograft | L-fucose-bound liposomes carrying the anticancer drug SN38 showed enhanced tumor growth inhibition. | Relative tumor growth ratio: 3.1 (liposome-SN38) vs. 8.29 (no treatment) | [9] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to study fucosylation.

Lectin Blotting for Detection of Fucosylated Glycoproteins

Lectin blotting is a widely used technique to detect specific glycan structures on glycoproteins.[16][17][18]

Objective: To detect fucosylated glycoproteins in a protein mixture separated by SDS-PAGE.

Materials:

-

Protein sample (cell lysate, purified protein)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Transfer buffer

-

Blocking buffer (e.g., 3% BSA in TBST)

-

Biotinylated fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin - AAL)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel according to standard procedures.[16]

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.[18]

-

Lectin Incubation: Incubate the membrane with the biotinylated fucose-specific lectin (e.g., AAL at 1 µg/mL in blocking buffer) for 1-2 hours at room temperature.[18]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound lectin.

-

Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.[18]

-

Washing: Repeat the washing step as in step 5.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an appropriate imaging system.[16]

Metabolic Labeling of Fucosylated Glycans

Metabolic labeling allows for the visualization and identification of newly synthesized fucosylated glycans in living cells.[19][20][21][22][23]

Objective: To metabolically label fucosylated glycans using a fucose analog for subsequent detection.

Materials:

-

Cultured cells

-

Cell culture medium

-

Peracetylated 6-alkynyl-fucose (B605009) (or other clickable fucose analog)

-

Cell lysis buffer

-

Click chemistry reagents (e.g., azide-fluorophore, copper catalyst, TBTA ligand)

-

SDS-PAGE and Western blotting reagents

-

Fluorescence imaging system

Protocol:

-

Metabolic Labeling: Culture cells in the presence of the peracetylated alkynyl-fucose analog (e.g., 50 µM) for 24-48 hours. The peracetyl groups enhance cell permeability.

-

Cell Lysis: Harvest the cells and prepare a protein lysate using a suitable lysis buffer.

-

Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction by incubating the cell lysate with an azide-functionalized reporter tag (e.g., a fluorophore or biotin) in the presence of a copper(I) catalyst and a stabilizing ligand.[19]

-

Analysis: The labeled glycoproteins can then be analyzed by various methods:

-

In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescence directly in the gel.

-

Blotting: Transfer the proteins to a membrane and detect the reporter tag (e.g., using streptavidin-HRP for a biotin (B1667282) tag).

-

Fucosyltransferase (FUT) Activity Assay

Measuring the activity of specific FUTs is crucial for understanding their role in various biological processes.[3][24][25]

Objective: To measure the activity of a specific fucosyltransferase in a cell extract or with a purified enzyme.

Materials:

-

Enzyme source (cell extract or purified FUT)

-

GDP-fucose (donor substrate)

-

Acceptor substrate (e.g., a specific oligosaccharide or glycoprotein)

-

Reaction buffer (e.g., HEPES buffer containing MnCl2)

-

Method for detecting product formation (e.g., HPLC, radioactivity assay, or a coupled enzyme assay)

Protocol (Example using HPLC):

-

Enzyme Preparation: Prepare a cell extract containing the FUT of interest or use a purified recombinant enzyme.[3]

-

Reaction Setup: Set up a reaction mixture containing the enzyme source, GDP-fucose, the acceptor substrate, and the appropriate reaction buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.[3]

-

Reaction Termination: Stop the reaction, for example, by boiling or adding EDTA.

-

Product Analysis: Analyze the formation of the fucosylated product by High-Performance Liquid Chromatography (HPLC). The product will have a different retention time compared to the unreacted acceptor substrate.[3]

Conclusion and Future Directions

The field of glycobiology has firmly established fucosylation as a critical regulator of cell-cell recognition. From mediating leukocyte trafficking to driving cancer metastasis, the addition of a single fucose moiety can have profound biological consequences. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of the fucose code.

Future research will likely focus on developing more specific inhibitors of fucosyltransferases for therapeutic applications, particularly in oncology and inflammatory diseases. Furthermore, advancements in mass spectrometry and glycan imaging techniques will continue to provide unprecedented insights into the dynamic nature of fucosylation in health and disease. Understanding the intricate interplay between fucosylation and cellular signaling will undoubtedly open new avenues for the development of novel diagnostics and targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. [The role of fucosylation of glycoconjugates in health and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Human deficiencies of fucosylation and sialylation affecting selectin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationship Between Increased Fucosylation and Metastatic Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling Is Regulated by Fucosylation in Metastatic Breast Cancer Cells [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Identification of α1,2-fucosylated signaling and adhesion molecules in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 17. aspariaglycomics.com [aspariaglycomics.com]

- 18. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. bellbrooklabs.com [bellbrooklabs.com]

(+)-Fucose involvement in selectin-mediated adhesion

An In-depth Technical Guide on the Role of (+)-Fucose in Selectin-Mediated Adhesion

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selectins are a family of cell adhesion molecules that play a pivotal role in a multitude of physiological and pathological processes, including immune responses, inflammation, and cancer metastasis.[1][2] These C-type lectins mediate the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels, a critical first step in their extravasation to tissues.[1][3] The function of selectins is critically dependent on their ability to recognize and bind to specific carbohydrate structures, or glycans, on the surface of opposing cells.[1][4] A key monosaccharide in the formation of these recognition motifs is the deoxyhexose, L-fucose (also referred to as this compound). The process of adding fucose, known as fucosylation, is a vital post-translational modification that essentially "switches on" the ligand's ability to bind selectins.[5][6][7] This guide provides a detailed examination of the involvement of this compound in selectin-mediated adhesion, covering the molecular basis of the interaction, biosynthetic pathways, quantitative data, and key experimental methodologies.

The Molecular Basis of Fucose-Dependent Selectin Interaction

Selectins bind to their ligands through a terminal calcium-dependent lectin domain.[8] The minimal, essential carbohydrate epitope recognized by all three types of selectins (E-selectin, P-selectin, and L-selectin) is the tetrasaccharide known as sialyl Lewis X (sLex) .[1][3][4][9] The structure of sLex is Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc-R.

The fucose residue within the sLex motif is indispensable for high-affinity binding.[8] It directly participates in the coordination of a Ca2+ ion within the lectin domain of the selectin, forming a critical hydrogen bond network that stabilizes the interaction.[1][8] The absence of this single fucose residue, due to genetic defects or chemical inhibition of fucosylation, leads to a near-complete loss of selectin binding activity.[8][9][10]

These fucosylated glycans are presented on protein scaffolds, most notably mucin-like glycoproteins such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and E-selectin ligand-1 (ESL-1) .[1][8][11] PSGL-1, for instance, is a major ligand for P-, E-, and L-selectin and requires post-translational modification with sialylated, fucosylated O-glycans to become functional.[3][11][12]

Biosynthesis of Fucosylated Selectin Ligands

The creation of functional, fucosylated selectin ligands is a multi-step enzymatic process occurring within the cell. It involves two key stages: the synthesis of the sugar-nucleotide donor, GDP-L-fucose, and the subsequent transfer of fucose to the glycan acceptor by fucosyltransferases.

GDP-L-Fucose Synthesis Pathways